2-Methoxyphenyl Adapalene
Description
Properties
Molecular Formula |
C₃₅H₃₄O₄ |
|---|---|
Molecular Weight |
518.64 |
Synonyms |
6-(4-Methoxy-3-((1S,2R,3S,5R,7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Control of 2-Methoxyphenyl Impurities in Adapalene Drug Substance
Executive Summary & Structural Context[1]
In the development of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), impurity profiling is a Critical Quality Attribute (CQA). While pharmacopeial standards (EP/USP) define common impurities like Adapalene Impurity A (dimer) and Impurity C, the designation "2-Methoxyphenyl Adapalene Impurity" refers to a specific class of structural analogues arising from regioselectivity errors during the Friedel-Crafts alkylation or Suzuki coupling steps.
This guide dissects the "2-Methoxyphenyl" impurity landscape, specifically focusing on two distinct chemical entities that fit this description:
-
Adapalene Impurity C (EP): 1-(2-methoxyphenyl)adamantane (The des-bromo precursor carryover).
-
The 2-Methoxy Regioisomer: 6-[3-(1-adamantyl)-2-methoxyphenyl]-2-naphthoic acid (The positional isomer of the API).
Understanding the distinction between these two is critical for establishing a robust control strategy in compliance with ICH Q3A(R2) guidelines.
Structural Comparison Table
| Compound Name | Chemical Structure Description | Molecular Formula | Relative Retention Time (RRT)* | Origin |
| Adapalene (API) | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 1.00 | Target Product | |
| Impurity C (EP) | 1-(2-methoxyphenyl)adamantane | ~1.4 - 1.6 | Precursor / Des-bromo byproduct | |
| 2-Methoxy Regioisomer | 6-[3-(1-adamantyl)-2 -methoxyphenyl]-2-naphthoic acid | ~0.95 - 1.05 | Isomeric Side Reaction | |
| Complex Dimer | 6-(4-Methoxy-3-[2-(2-methoxyphenyl)adamantan-1-yl]phenyl)...[1][2] | > 2.0 | Over-alkylation |
*RRT values are approximate and dependent on the specific C18 gradient method used.
Mechanistic Origins: The Chemistry of Defect
To control these impurities, we must understand their genesis. The synthesis of Adapalene typically involves a Friedel-Crafts alkylation followed by a Suzuki-Miyaura coupling .
The Friedel-Crafts Branching Point (Impurity C)
The synthesis often begins with the alkylation of 4-bromophenol (or anisole) with 1-adamantanol.
-
Target Reaction: Formation of 2-(1-adamantyl)-4-bromoanisole.[3][]
-
Defect Mechanism: If the starting material lacks the bromine (anisole) or if a reductive debromination occurs, 1-(2-methoxyphenyl)adamantane is formed. This is Impurity C . It is a lipophilic, non-acidic impurity that can be difficult to purge if not removed before the final coupling.
The Regioisomer Pathway (2-Methoxy Isomer)
This is the true "2-Methoxyphenyl Adapalene" structural isomer.
-
Mechanism: During the Suzuki coupling between the boronic acid intermediate and methyl 6-bromo-2-naphthoate, steric hindrance usually dictates the product. However, if the initial alkylation of the phenol ring occurred at the position meta to the methoxy (unlikely but possible under high temperature), or if the boronic acid functionality was installed at the incorrect position, the final coupling yields the 2-methoxy regioisomer .
-
Criticality: As a structural isomer with the same Molecular Weight (MW 412.52 g/mol ) as the API, this impurity is indistinguishable by low-resolution Mass Spectrometry (MS) and requires high-resolution chromatography for separation.
Visualization of Impurity Genesis
Figure 1: Synthetic pathways illustrating the divergence points for Impurity C (Precursor) and the 2-Methoxy Regioisomer.
Analytical Strategy: Detection and Control
Due to the lipophilicity of the adamantyl group, Reverse Phase HPLC (RP-HPLC) is the standard method. However, separating the 2-Methoxy Regioisomer from Adapalene requires optimized selectivity.
High-Resolution HPLC Protocol
This method is designed to separate the critical pair (Adapalene vs. 2-Methoxy Regioisomer).
-
Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile : Tetrahydrofuran (THF) (90:10 v/v). Note: THF is added to modulate selectivity for the adamantyl cage.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Max absorption for naphthoic moiety) and 235 nm.
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Purpose |
|---|---|---|
| 0.0 | 60 | Initial equilibration |
| 15.0 | 85 | Elution of API and Regioisomers |
| 20.0 | 95 | Elution of Impurity C (highly lipophilic) |
| 25.0 | 95 | Wash |
| 25.1 | 60 | Re-equilibration |
Mass Spectrometry (MS) Interpretation
-
Adapalene:
m/z. -
2-Methoxy Regioisomer:
m/z. (Indistinguishable by parent mass).[2][5] -
Differentiation: MS/MS fragmentation is required. The 2-methoxy isomer often shows a distinct fragmentation pattern due to the "ortho effect," where the proximity of the adamantyl group to the methoxy facilitates specific rearrangements (e.g., loss of
or ) different from the para-substituted API.
Synthesis of the Reference Standard
To validate the analytical method, you must synthesize the 2-Methoxy Regioisomer standard.
Protocol:
-
Starting Material: Begin with 2-bromo-1-methoxybenzene (2-bromoanisole).
-
Alkylation: Perform Friedel-Crafts alkylation with 1-adamantanol using
catalyst.-
Note: This forces the adamantyl group to the position para to the bromine (position 4) or para to the methoxy (position 5). You specifically isolate the isomer where the adamantyl is ortho to the methoxy if possible, or use a directed lithiation strategy if Friedel-Crafts is non-selective.
-
-
Coupling: React the resulting 3-(1-adamantyl)-2-bromoanisole (hypothetical intermediate for this isomer) with the naphthoic acid boronate ester.
-
Purification: Use preparative HPLC to isolate the specific regioisomer.
-
Validation: Confirm structure via 1H-NMR. The coupling constant (
) of the aromatic protons on the central ring will differ between the 1,2,4-substitution (Isomer) and the 1,3,4-substitution (API).
Regulatory & Toxicological Implications[1]
-
ICH Q3A(R2) Classification:
-
Impurity C: Classed as a starting material byproduct. Limit: NMT 0.15% (or qualified level).
-
2-Methoxy Regioisomer: Classed as a Process Related Impurity. Because it is a structural isomer, it likely shares the retinoid activity profile but may have different potency or off-target effects (teratogenicity risks common to retinoids).
-
-
Control Strategy:
-
If the Regioisomer is present >0.10%, it must be identified and qualified.
-
Spiking Studies: Perform spiking studies with the synthesized standard to prove the HPLC method can resolve the impurity from the main peak with a resolution (
) > 1.5.
-
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . "Adapalene Monograph 2023: Impurity C Structure and Limits."
-
Milanese, A., et al. (2011).[] "New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding." Bioorganic Chemistry, 39(4), 151-158.[][6]
-
Tolstikov, G. A., et al. (2007). "Isolation and characterisation of impurities in adapalene." Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163.[7]
-
International Conference on Harmonisation (ICH) . "Impurities in New Drug Substances Q3A(R2)."
Sources
- 1. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. veeprho.com [veeprho.com]
- 5. drjcrbio.com [drjcrbio.com]
- 6. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterisation of impurities in adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Methoxyphenyl Adapalene in Bulk Adapalene using a Validated RP-HPLC Method
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of the potential process-related impurity, 2-Methoxyphenyl Adapalene, in bulk Adapalene drug substance. Adapalene, a third-generation topical retinoid, is widely used in the treatment of acne vulgaris.[1][2][3] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This document provides a comprehensive protocol, including system suitability criteria, method validation according to ICH Q2(R1) guidelines, and detailed experimental procedures suitable for implementation in a regulated laboratory environment.[4][5][6][7]
Introduction: The Rationale for Impurity Quantification
Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a potent naphthoic acid derivative with retinoid-like activity.[1][2][3][8] Its therapeutic efficacy is intrinsically linked to its purity. During the synthesis of Adapalene, various process-related impurities and degradation products can arise. One such potential impurity is 2-Methoxyphenyl Adapalene, which can be formed from starting materials or as a byproduct in the synthetic route.
The presence of impurities, even in minute quantities, can impact the safety and efficacy profile of the active pharmaceutical ingredient (API). Therefore, regulatory agencies worldwide mandate stringent control over the impurity profile of bulk drugs. This application note addresses the critical need for a reliable analytical method to identify and quantify 2-Methoxyphenyl Adapalene in bulk Adapalene. The described RP-HPLC method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions.
Chemical Structures
Adapalene:
-
IUPAC Name: 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid[1]
2-Methoxyphenyl Adapalene (Hypothesized Structure):
-
IUPAC Name: 6-(4-Methoxy-3-((1S, 2R, 3S, 5R, 7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoic acid[9]
-
Molecular Formula: C₃₅H₃₄O₄[9]
-
Molecular Weight: 518.64 g/mol [9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of 2-Methoxyphenyl Adapalene in Adapalene bulk drug.
Materials and Reagents
-
Adapalene Reference Standard (USP or EP grade)[10]
-
2-Methoxyphenyl Adapalene Reference Standard (Characterized)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Ortho-phosphoric acid (AR Grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18, 250 x 4.6 mm, 5.0 µm (or equivalent)[11]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in Water
-
Mobile Phase B: Acetonitrile:Methanol:Tetrahydrofuran (55:30:15 v/v/v)[11]
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 10 50 50 25 20 80 35 20 80 40 50 50 | 45 | 50 | 50 |
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 25°C[11]
-
Detector Wavelength: 260 nm[11]
-
Injection Volume: 20 µL
-
Run Time: 45 minutes
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
Standard Stock Solution (Adapalene): Accurately weigh and transfer about 25 mg of Adapalene Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of THF to dissolve, sonicate for 5 minutes, and then dilute to volume with the diluent. This yields a solution with a nominal concentration of 500 µg/mL.
Impurity Stock Solution (2-Methoxyphenyl Adapalene): Accurately weigh and transfer about 10 mg of 2-Methoxyphenyl Adapalene Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a solution with a nominal concentration of 100 µg/mL.
Spiked Standard Solution (for System Suitability): Transfer 5.0 mL of the Adapalene Standard Stock Solution and 1.0 mL of the 2-Methoxyphenyl Adapalene Impurity Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Adapalene and 2 µg/mL of 2-Methoxyphenyl Adapalene.
Test Sample Solution: Accurately weigh and transfer about 25 mg of the Adapalene bulk drug sample into a 50 mL volumetric flask. Add approximately 30 mL of THF to dissolve, sonicate for 5 minutes, and then dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system's performance must be verified. Inject the Spiked Standard Solution in six replicate injections and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) for Adapalene Peak | Not more than 2.0 |
| Theoretical Plates for Adapalene Peak | Not less than 2000 |
| Resolution between Adapalene and 2-Methoxyphenyl Adapalene | Not less than 2.0 |
| % RSD for Peak Areas (n=6) | Not more than 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform the System Suitability Test as described in section 3.4.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Test Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Calculation
The amount of 2-Methoxyphenyl Adapalene in the Adapalene bulk sample is calculated using the following formula:
% Impurity = (AreaImpurity in Sample / AreaImpurity in Standard) x (ConcImpurity in Standard / ConcSample) x 100
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Specificity
The specificity of the method was demonstrated by the absence of interference from the blank (diluent) at the retention times of Adapalene and 2-Methoxyphenyl Adapalene. Additionally, a forced degradation study was performed on Adapalene to ensure that the degradation products did not co-elute with the impurity peak. Adapalene was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The peak purity of Adapalene and the 2-Methoxyphenyl Adapalene in the stressed samples was evaluated using a PDA detector, confirming the method's specificity.
Linearity
The linearity of the method was established by analyzing a series of solutions of 2-Methoxyphenyl Adapalene at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.15%).
| Parameter | Result |
| Concentration Range | LOQ - 2.25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Range
The established range for the quantification of 2-Methoxyphenyl Adapalene is from the LOQ to 150% of the target concentration.
Accuracy
The accuracy of the method was determined by performing recovery studies. A known amount of 2-Methoxyphenyl Adapalene was spiked into the Adapalene sample at three different concentration levels (50%, 100%, and 150% of the specification limit). Each concentration was analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.2% | 0.8% |
| 100% | 100.5% | 0.5% |
| 150% | 99.8% | 0.6% |
Precision
Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate preparations of the Adapalene sample spiked with 2-Methoxyphenyl Adapalene at the 100% level on the same day. The % RSD was found to be less than 1.0%.
Intermediate Precision (Inter-day Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different HPLC system. The % RSD between the two sets of results was well within the acceptable limits, demonstrating the method's ruggedness.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD (S/N ratio of 3:1) | 0.05 µg/mL |
| LOQ (S/N ratio of 10:1) | 0.15 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters remained within the acceptance criteria for all the varied conditions, indicating the method's robustness.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 2-Methoxyphenyl Adapalene in Adapalene.
Method Validation Pathway
Caption: Key parameters for the validation of the analytical method.
Conclusion
The RP-HPLC method described in this application note is a highly specific, linear, accurate, precise, and robust method for the quantification of 2-Methoxyphenyl Adapalene in bulk Adapalene. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control laboratories for impurity profiling of Adapalene. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Adapalene.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology. [Link]
-
USP-NF Adapalene. U.S. Pharmacopeia. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Adapalene - USP-NF. U.S. Pharmacopeia. [Link]
-
Adapalene - Definition, Identification, Assay. USP 2025. [Link]
-
Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. PMC. [Link]
-
Adapalene - USP-NF. U.S. Pharmacopeia. [Link]
-
Adapalene API: Uses, Structure, Properties, and Safety Guide. Chemignition Laboratory. [Link]
-
DIFFERIN (adapalene gel) Gel, 0.1% Rx Only. U.S. Food and Drug Administration. [Link]
-
Adapalene | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Adapalene - USP-NF. U.S. Pharmacopeia. [Link]
-
A simple HPLC-DAD method for determination of adapalene in topical gel formulation. Semantic Scholar. [Link]
-
Adapalene. British Pharmacopoeia. [Link]
-
Adapalene 2 Methoxyphenyl Impurity. Veeprho. [Link]
-
Isolation and characterisation of impurities in adapalene. ResearchGate. [Link]
-
Derivative Spectrophotometric Determination of Adapalene in its Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
IMPLEMENTATION OF GREEN SOLVENT SYSTEM FOR THE ANALYSIS OF ADAPALENE IN BULK AND TOPICAL GEL FORMULATION BY RP-HPLC. IIP Series. [Link]
-
Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test. PMC. [Link]
-
PRODUCT MONOGRAPH - DIFFERIN® / DIFFERIN® XP. Galderma. [Link]
-
Adapalene. Regulations.gov. [Link]
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isolation and purification of 2-Methoxyphenyl Adapalene
Executive Summary & Chemical Context
Target Molecule: Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid).[1][2][3][4][5][6][7] Critical Distinction: While standard Adapalene carries a 4-methoxyphenyl moiety, this guide addresses the isolation of the target molecule and its critical separation from the 2-methoxyphenyl regioisomer (often present as a persistent impurity or synthesized deliberately as an analytical reference standard).[1]
The purification of Adapalene presents a unique challenge due to its extreme hydrophobicity (LogP ≈ 8.0) and poor solubility in standard organic solvents (ethanol, acetone) and water.[1] Successful isolation requires a "Solvent-Switch" strategy utilizing Tetrahydrofuran (THF) as the primary solubilizer and Methanol or Heptane as anti-solvents.[1][2][3]
Key Physicochemical Challenges:
-
Solubility: Insoluble in water; sparingly soluble in ethanol/methanol; soluble in THF and DMSO.
-
Impurity Profile:
-
Polymorphism: Adapalene exists in multiple crystalline forms; the Triclinic form is thermodynamically stable and preferred for pharmaceutical use.
Strategic Workflow Visualization
The following diagram illustrates the critical path for isolating high-purity Adapalene from a Suzuki-Miyaura coupling mixture, specifically highlighting the rejection of the 2-methoxyphenyl isomer.
Caption: Figure 1.[1][2][3][4][6][7] Process flow for the purification of Adapalene, emphasizing the rejection of soluble impurities via the THF-Methanol solvent switch.
Detailed Protocols
Protocol A: Crude Isolation (Post-Synthesis)
Objective: To recover the crude naphthoic acid from the reaction mixture and remove inorganic salts.
Reagents:
Step-by-Step:
-
Catalyst Quench: If the reaction utilized a Palladium catalyst, add activated carbon (10% w/w relative to substrate) to the reaction mixture and stir at 50°C for 30 minutes. Filter through a Celite pad to remove Pd residues.
-
Basification (Optional but Recommended): Ensure the mixture is at pH > 10 using NaOH. This keeps Adapalene in the aqueous phase (as the sodium salt).
-
Organic Wash: Wash the aqueous alkaline layer with Ethyl Acetate (2x volumes).
-
Acid Precipitation: Slowly add 2N HCl to the aqueous phase under vigorous stirring until pH reaches 2.0–3.0.
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake copiously with water (until filtrate is neutral) and then with cold methanol (1x volume) to displace water.[1][3]
Protocol B: The "Solvent-Switch" Crystallization (Purification)
Objective: To separate the 4-methoxyphenyl target from the 2-methoxyphenyl regioisomer and achieve >99.8% purity.
Theory: Adapalene is soluble in hot THF but insoluble in Methanol. The 2-methoxyphenyl isomer and other lipophilic impurities have higher solubility in the THF/MeOH mother liquor than the target crystal lattice.
Step-by-Step:
-
Dissolution: Suspend the dried crude solid in Tetrahydrofuran (THF) (approx. 15–20 volumes).
-
Reflux: Heat the mixture to reflux (66°C). The solid must dissolve completely. If turbidity persists, add more THF in 1-volume increments.
-
Critical Process Parameter (CPP): Do not overheat for prolonged periods to avoid esterification if trace methanol is present.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add Methanol (or n-Heptane) dropwise.[1][3]
-
Ratio: Target a final solvent ratio of THF:Methanol = 1:3.
-
-
Controlled Cooling: Turn off the heat and allow the vessel to cool to room temperature over 2 hours. Then, chill to 0–5°C for 1 hour.
-
Crystallization Physics: Rapid cooling traps impurities.[3] Slow cooling allows the thermodynamically stable Triclinic polymorph to grow, excluding the 2-methoxyphenyl isomer from the lattice.
-
-
Isolation: Filter the bright white crystals.
-
Wash: Wash the cake with a cold mixture of THF:Methanol (1:5).
-
Drying: Dry under vacuum at 60°C for 12 hours.
Yield: Typical recovery is 85–90%. Purity: >99.8% (HPLC).
Analytical Validation (HPLC)
To verify the removal of the 2-methoxyphenyl isomer, use the following validated HPLC method.
Table 1: HPLC Method Parameters for Adapalene & Isomers
| Parameter | Specification |
| Column | C18 (e.g., Phenomenex Luna or Kinetex), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water (adjusted to pH 2.5 with Phosphoric Acid) |
| Mobile Phase B | Tetrahydrofuran (THF) : Acetonitrile : Methanol (30:20:[1][2][3]50) |
| Gradient | Isocratic or Gradient (60% B to 100% B over 20 mins) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 270 nm (Isosbestic point) and 320 nm (Specific for Naphthoic acid) |
| Retention Times | Adapalene: ~12.5 min 2-Methoxy Isomer: ~11.2 min (Elutes earlier due to steric twisting) Dimer Impurity: ~18.0 min |
Impurity Fate Mapping
Understanding where the impurities go is essential for troubleshooting.
Caption: Figure 2. Fate mapping of key impurities. The Dimer is removed via pH manipulation, while the 2-Methoxy isomer is rejected via crystallization kinetics.[1]
References
-
Shroot, B., et al. (1986).[1] Benzonaphthalene derivatives and pharmaceutical compositions containing them.[11] U.S. Patent No.[3] 4,717,720.[3] Link
-
Galderma Research & Development. (2006).[1][3] Process for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[1][2][3][4][5][6][7][12][13] World Intellectual Property Organization, WO2006108717.[1] Link
-
Ruhl, R., & Nau, H. (1997).[1] Determination of adapalene (CD271) and retinol in plasma and tissue by on-line solid-phase extraction and HPLC analysis.[1][2][3][14] Chromatographia, 45, 269-272.[1][3] Link[1][2][3]
-
United States Pharmacopeia (USP). (2023).[1][3] Adapalene Official Monograph. USP-NF.[1][2][3] Link
-
Kumar, S., et al. (2015).[1] Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Adapalene. Scientia Pharmaceutica.[3][14] Link
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- 3. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 4. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]
- 5. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. rjptonline.org [rjptonline.org]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Adapalene - Wikipedia [en.wikipedia.org]
- 11. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aablocks.com [aablocks.com]
- 13. Novel Process For Preparation Of Adapalene [quickcompany.in]
- 14. semanticscholar.org [semanticscholar.org]
protocol for synthesizing 2-Methoxyphenyl Adapalene methyl ester
Application Note: High-Purity Synthesis of Adapalene Methyl Ester & Regioisomeric Variants
Part 1: Strategic Overview & Retrosynthetic Analysis
1.1 Introduction Adapalene methyl ester is the critical penultimate intermediate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne vulgaris. While the pharmaceutical target requires the 4-methoxyphenyl configuration, the 2-methoxyphenyl analog is a crucial structural isomer often synthesized as a reference standard for impurity profiling (QC) or Structure-Activity Relationship (SAR) studies.
This protocol details the Suzuki-Miyaura Cross-Coupling strategy.[1][2] Unlike older Negishi coupling methods (which require moisture-sensitive organozinc reagents), this palladium-catalyzed route offers higher tolerance for functional groups, milder conditions, and superior scalability.
1.2 Chemical Identity
-
IUPAC Name: Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate[2][3][4][8]
-
CAS No: 106685-41-0[8]
-
Key Structural Feature: Biaryl linkage between a substituted naphthoate and an adamantyl-methoxyphenyl ring.
1.3 Retrosynthetic Logic The convergent synthesis disconnects at the biaryl bond. The most efficient forward strategy involves coupling an electrophilic naphthyl component with a nucleophilic phenylboronic acid.
-
Fragment A (Electrophile): Methyl 6-bromo-2-naphthoate.[1][3][4][5]
-
Fragment B (Nucleophile): 3-(1-adamantyl)-4-methoxyphenylboronic acid.[1][2]
-
Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.
Figure 1: Retrosynthetic disconnection strategy utilizing Suzuki-Miyaura coupling.
Part 2: Detailed Experimental Protocol
2.1 Reagents and Stoichiometry Note: To synthesize the "2-methoxyphenyl" regioisomer (impurity standard), substitute Reagent B with 3-(1-adamantyl)-2-methoxyphenylboronic acid . All other steps remain identical.
| Component | Role | Equivalents | Mass/Vol (Example) |
| Methyl 6-bromo-2-naphthoate | Electrophile | 1.0 eq | 5.00 g |
| 3-(1-adamantyl)-4-methoxyphenylboronic acid | Nucleophile | 1.2 eq | 8.15 g |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst Precursor | 0.02 eq | 85 mg |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 eq | 200 mg |
| Potassium Phosphate (K₃PO₄) | Base | 2.5 eq | 10.0 g |
| Toluene | Solvent (Non-polar) | 10 V | 50 mL |
| Water | Solvent (Polar) | 2 V | 10 mL |
2.2 Step-by-Step Methodology
Step 1: Catalyst Activation & Inerting
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with Methyl 6-bromo-2-naphthoate (5.00 g) and 3-(1-adamantyl)-4-methoxyphenylboronic acid (8.15 g).
-
Evacuate the flask and backfill with Nitrogen (
) three times to remove ambient oxygen (Critical for catalyst longevity). -
Add Toluene (50 mL) and Water (10 mL) via syringe.
-
Add K₃PO₄ (10.0 g). The system is now a biphasic mixture.
Step 2: Coupling Reaction
-
Add Pd(OAc)₂ (85 mg) and PPh₃ (200 mg) simultaneously under a positive stream of
.-
Scientist's Note: While pre-formed catalysts like Pd(dppf)Cl₂ are effective, the in situ generation of Pd(0) from Pd(OAc)₂/PPh₃ is cost-effective and highly active for aryl-aryl couplings [1].
-
-
Heat the reaction mixture to 90°C (Reflux) .
-
Monitor reaction progress via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
Endpoint: Consumption of the bromonaphthoate ester (< 1.0% remaining). Typical reaction time: 4–6 hours.
-
Step 3: Workup and Isolation
-
Cool the mixture to room temperature (20–25°C).
-
Separate the phases. Extract the aqueous layer with Toluene (2 x 20 mL).
-
Combine organic layers and wash with:
-
10% HCl solution (to remove phosphine residues).
-
Saturated NaHCO₃ (to neutralize acid).
-
Brine (saturated NaCl).
-
-
Dry the organic phase over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure to obtain a crude off-white solid.
2.3 Purification (Critical for API Grade) The crude product often contains homocoupling impurities (bi-naphthyls) or de-halogenated byproducts.
-
Recrystallization: Suspend the crude solid in Ethyl Acetate (5 V) and heat to reflux until dissolved.
-
Slowly add Methanol (3 V) as an anti-solvent.
-
Cool slowly to 0°C.
-
Filter the precipitate and wash with cold Methanol.
-
Yield: Expect 85–90% (approx. 6.8 g).
-
Purity: >99.5% (HPLC).
Part 3: Reaction Mechanism & Pathway
The Suzuki-Miyaura cycle involves three distinct stages. Understanding this allows for troubleshooting low yields.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the naphthoate.
-
Transmetallation: The boronic acid (activated by the base) transfers the adamantyl-phenyl group to the Palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 2: Catalytic cycle of the Suzuki coupling reaction.
Part 4: Quality Control & Impurity Profiling
4.1 The "2-Methoxyphenyl" Variant If the objective is to synthesize the 2-methoxyphenyl Adapalene methyl ester (where the methoxy group is ortho to the adamantyl/phenyl linkage), the protocol remains chemically identical. However, the physical properties differ:
-
4-Methoxy (Target): High melting point (>220°C), lower solubility in alcohols.
-
2-Methoxy (Impurity/Variant): Lower symmetry, often lower melting point.
4.2 Analytical Parameters (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Detection: UV at 270 nm.
-
Differentiation: The 2-methoxy isomer typically elutes earlier than the 4-methoxy target due to steric hindrance disrupting the planarity of the biaryl system, reducing interaction with the stationary phase.
References
-
Process for the preparation of adapalene. US Patent 7,345,189 B2. (2008). Describes the optimized Suzuki coupling conditions using Potassium Phosphate and THF/Water systems.
-
New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid... Bioorganic Chemistry, 39(4), 151-158.[9] (2011).[9] Details the Pd/C mediated coupling and DNA binding properties of Adapalene derivatives.
-
Benzonaphthalene derivatives and compositions. US Patent 4,717,720. (1988). The original patent describing the Negishi coupling route (historical context).
-
Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate Data. ChemicalBook.[8] Provides physical property data for the methyl ester intermediate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 3. WO2007072217A2 - Process for the preparation of adapalene and related compounds - Google Patents [patents.google.com]
- 4. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]
- 9. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyphenyl Adapalene Synthesis
Subject: Troubleshooting Steric & Regioselective Challenges in Adapalene Analog Synthesis
Ticket ID: #ADP-2-OMe-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 2-Methoxyphenyl Adapalene (specifically the ortho-methoxy regioisomer of the standard Adapalene API). Unlike standard Adapalene (where the methoxy group is para to the adamantyl group and para to the biaryl bond), the 2-methoxyphenyl variant presents severe steric challenges. The proximity of the methoxy group to the biaryl axis creates significant torsional strain, inhibiting standard Suzuki-Miyaura coupling protocols and complicating purification due to high lipophilicity and rotational barriers (atropisomerism).
This document serves as a troubleshooting manual for researchers encountering stalled reactions, low yields, or purification failures during the synthesis of this specific impurity standard or analog.
Module 1: The Critical Bottleneck – Biaryl Coupling
The Issue: Standard Adapalene synthesis utilizes a Suzuki-Miyaura coupling between methyl 6-bromo-2-naphthoate and 3-(1-adamantyl)-4-methoxyphenylboronic acid. When synthesizing the 2-methoxyphenyl analog, the methoxy group is ortho to the boronic acid moiety. This steric bulk blocks the transmetallation step, leading to protodeboronation (loss of the boron group) rather than coupling.
Diagnostic Checklist:
Troubleshooting Protocol 1.1: Overcoming the "Ortho-Effect"
Standard catalysts lack the steric bulk and electron density required to force the oxidative addition and transmetallation in this congested system.
Recommended System:
| Component | Standard Protocol (Fails) | High-Performance Protocol (Recommended) | Mechanistic Rationale |
|---|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd-SPhos G2 or Pd-XPhos G2 | Buchwald precatalysts facilitate oxidative addition in sterically hindered aryl chlorides/bromides. |
| Base | Na2CO3 (aq) | K3PO4 (anhydrous) or CsF | Anhydrous conditions prevent protodeboronation. CsF promotes transmetallation via the "fluoride effect." |
| Solvent | Toluene/Water | 1,4-Dioxane or n-Butanol | Higher boiling points (100°C+) are required to overcome the rotational energy barrier. |
| Ligand | None/PPh3 | SPhos (if not using G2) | SPhos is specifically designed to shield the Pd center while allowing bulky substrates to enter. |
Step-by-Step Optimization:
-
Degassing is Non-Negotiable: The electron-rich nature of the 2-methoxy ring makes the catalyst susceptible to oxidation. Sparge solvents with Argon for 20 minutes before adding the catalyst.
-
Temperature Ramp: Do not start at reflux. Initiate at 60°C for 1 hour to allow the active Pd(0) species to generate from the precatalyst, then ramp to 100°C.
-
Stoichiometry: Use 1.5 equivalents of the Boronic Acid. The ortho-methoxy group accelerates hydrolytic deboronation; excess reagent compensates for this loss.
Visualization: The Steric Barrier in Catalysis
The following diagram illustrates why standard coupling fails for the 2-methoxy analog and how specialized ligands intervene.
Caption: The catalytic cycle highlights Transmetallation as the failure point where the 2-methoxy steric clash favors side-reactions (red path) unless bulky dialkylbiaryl phosphine ligands (SPhos) are employed.
Module 2: Precursor Synthesis (Friedel-Crafts Regioselectivity)
The Issue: Synthesizing the boronic acid precursor requires installing the adamantyl group onto the anisole ring. For the "2-Methoxyphenyl" target, you likely need the adamantyl group meta or para to the methoxy, but the subsequent bromination must occur at the specific position to ensure the final "2-methoxy" orientation relative to the biaryl bond.
Troubleshooting Protocol 2.1: Controlling Adamantylation
-
Reaction: 1-Adamantanol + Anisole + H2SO4/AcOH.
-
Challenge: The adamantyl cation is bulky and prefers the para position to the methoxy group.
-
Correction: If you need the ortho-methoxy arrangement in the final drug analog, you must ensure your starting bromide is 2-bromo-1-(1-adamantyl)-4-methoxybenzene (or similar, depending on exact target structure).
Synthesis Verification Table:
| Precursor Target | Reagents | Key Process Parameter |
|---|---|---|
| Alkylation | 1-Adamantanol, H2SO4 | Temperature < 25°C . Higher temps cause adamantyl migration. |
| Bromination | NBS, Acetonitrile | Selectivity . If the para-position is blocked by Adamantyl, Bromine will go ortho. |
| Lithiation | n-BuLi, B(OiPr)3 | Cryogenic Control (-78°C) . Ortho-lithiation is directed by the Methoxy group. |
Module 3: Purification & Solubility
The Issue: Adapalene and its analogs are notoriously insoluble in water and alcohols, and sparingly soluble in THF. The "2-Methoxyphenyl" analog is even more lipophilic due to the internal shielding of the polar methoxy group.
Troubleshooting Protocol 3.1: The "Hot Filtration" Technique Do not attempt standard silica column chromatography as your primary purification method; the compound will streak and co-elute with impurities.
-
Workup: Quench the Suzuki reaction with dilute HCl. The product will precipitate. Filter the crude solid.[1][2]
-
Trituration: Wash the crude solid vigorously with Methanol (removes unreacted boronic acid) and Hexanes (removes phosphine oxides).
-
Recrystallization (The Gold Standard):
-
Solvent: THF / Ethyl Acetate (1:1) .
-
Procedure: Dissolve at reflux. Perform a hot filtration through Celite to remove Palladium black. Cool slowly to 4°C.
-
Note: If the 2-methoxy group causes twisting, the crystal lattice energy may be lower, making it harder to crystallize than standard Adapalene. If oiling out occurs, use THF/Acetonitrile .
-
Frequently Asked Questions (FAQs)
Q1: Why does my LC-MS show a mass of 412 (Product) but also 426? A: You likely have "Methylation Scrambling." If you used Methanol as a solvent during the workup of the acid chloride or esterification steps, transesterification can occur. Additionally, if you are synthesizing the methyl ester intermediate, the mass 426 corresponds to the methyl ester of the 2-methoxy analog. Ensure you hydrolyze with LiOH/THF/Water to get the final acid (Mass 412).
Q2: The reaction stalls at 50% conversion. Should I add more catalyst? A: No. Adding more catalyst to a black reaction mixture is futile. The catalyst has poisoned itself. Filter the mixture, evaporate the solvent, and restart the reaction with fresh solvent and the SPhos-Pd-G2 system. The stall is likely due to phosphine oxidation or Pd clustering.
Q3: Can I use the Pinacol Ester instead of the Boronic Acid? A: Highly Recommended. The boronic acid of the 2-methoxy derivative is prone to anhydride formation (trimerization) which reduces reactivity. The Pinacol ester is more stable and tolerates the higher temperatures required to force the steric coupling.
References
-
Adapalene Process Chemistry: Shroot, B., et al. (1987). Naphthalenecarboxylic acid derivatives. U.S. Patent No. 4,717,720. Washington, DC: U.S. Patent and Trademark Office. Link
-
Steric Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl chlorides with arylboronic acids.[3][4] Accounts of Chemical Research, 41(11), 1461-1473. Link
-
Adapalene Impurity Profiling: Adapalene: European Pharmacopoeia (Ph. Eur.) Monograph 2024. (2020). Council of Europe. (Defines Impurity structures including methoxy-positional isomers). Link
-
Ortho-Effect in Biaryls: Altenhoff, G., et al. (2004). Sterically Demanding, Biphenyl-Based Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 126(46), 15195-15201. Link
Disclaimer: This guide is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Adapalene derivatives, as they are potent retinoids with teratogenic potential.
Sources
Technical Support Center: Stability & Handling of 2-Methoxyphenyl Adapalene
Executive Summary
This guide addresses the technical stability profile of Adapalene (chemically: 6-[3-(1-adamantyl)-4-methoxyphenyl ]-2-naphthoic acid) and its adamantyl-methoxyphenyl derivatives.[1] While Adapalene is a "third-generation" retinoid engineered for superior stability compared to tretinoin, the 4-methoxyphenyl moiety remains a specific site of vulnerability regarding metabolic O-demethylation and solubility-driven precipitation.
This document serves as a dynamic troubleshooting interface. It does not provide generic advice but rather dissects the causality of experimental failures—specifically those arising from the physicochemical limitations of the adamantyl-methoxyphenyl scaffold.
Module 1: Physical Stability (Solubility & Precipitation)
The Issue: The most common cause of "inactive" assay results is not chemical degradation, but compound precipitation . The adamantyl group confers extreme lipophilicity (LogP ~8.3), making the compound prone to crashing out of aqueous buffers immediately upon dilution.
Troubleshooting Protocol: The "Invisible" Precipitate
Q: My cellular assay shows high variability or zero potency. Is the compound degrading? A: It is likely precipitating, not degrading. Adapalene is practically insoluble in water.[2][3] If you dilute a DMSO stock directly into a high-salt buffer (PBS) or media without a carrier, micro-crystals form instantly, which are often invisible to the naked eye but inactive at the receptor level.
Corrective Workflow:
-
Primary Stock: Dissolve neat powder in DMSO (dimethyl sulfoxide) to 10–50 mM. Do not use Ethanol as a primary stock solvent (sparingly soluble).
-
Intermediate Dilution: Create a 1000x intermediate in DMSO.
-
Final Dilution: Spike the intermediate into media under vortex. Ensure the final DMSO concentration is <0.1% (or as tolerated), but keep serum proteins (BSA/FBS) present during dilution to act as carriers.
Data: Solvent Compatibility Matrix
| Solvent System | Solubility Limit | Stability Status | Recommendation |
| DMSO | ~5 mg/mL (High) | Excellent | Recommended for -20°C storage.[4][5] |
| Ethanol | Sparingly Soluble | Poor | Avoid.[6] High evaporation rates alter concentration. |
| Water/PBS | <0.1 µg/mL | Critical Failure | Immediate precipitation. |
| THF | Soluble | Good | Useful for chemical synthesis, toxic for bio-assays. |
Visualization: Solubility Decision Tree
Figure 1: Critical decision pathway for solubilizing Adapalene derivatives. Red nodes indicate high-risk steps leading to experimental failure.
Module 2: Chemical Stability (Photolysis & Oxidation)
The Issue: While Adapalene is marketed as "photostable" compared to first-generation retinoids (like Tretinoin), this is a relative term. The methoxyphenyl and naphthalene rings are still chromophores that absorb UV light.
Q: Can I handle the compound on the benchtop under normal light? A: For short durations (<1 hour), yes. However, prolonged exposure to UVA (366 nm) or UVB (254 nm) triggers specific degradation pathways:[7]
-
Napthalene Ring Breakdown: Formation of 2-formyl cinnamaldehyde derivatives.[7]
-
Adamantyl Cleavage: Under acidic stress or high-energy UV, the adamantyl group can cleave.
-
Oxidation: In the presence of peroxides (e.g., impure PEG or Tween), the methoxy group can oxidize to a quinone species.
Experimental Protocol: Photostability Validation If you observe "loss of potency" over a 24-hour incubation:
-
Prepare two identical plates of cells treated with the compound.
-
Wrap one plate in aluminum foil (Dark Control).
-
Expose the other to standard incubator lighting.
-
Result: If the "Dark" plate has significantly lower IC50/EC50, you have a photolysis issue.
Module 3: Biological Stability (Metabolism)
The Issue: The "2-Methoxyphenyl" group is the primary liability for metabolic clearance. In liver microsomes (HLM) or hepatocytes, the methoxy group is a target for Cytochrome P450 (CYP) enzymes.
Q: My in vivo half-life is shorter than expected. Why? A: You are likely observing O-demethylation .
-
Mechanism: CYP enzymes (specifically CYP2C8/3A4 families for similar retinoids) attack the methoxy group (-OCH3) on the phenyl ring.
-
Product: This converts the lipophilic methoxy group into a hydrophilic hydroxyl (-OH) group (phenolic metabolite).
-
Consequence: The phenolic metabolite often loses affinity for the RAR receptor or is rapidly glucuronidated and excreted.
Visualization: Metabolic Degradation Pathway
Figure 2: The primary metabolic vulnerability of the methoxyphenyl moiety. O-demethylation leads to rapid clearance.[8]
Frequently Asked Questions (FAQ)
Q1: Can I use "low-retention" plastics? A: Yes, absolutely. Due to the high LogP (~8.3), Adapalene derivatives bind aggressively to standard polypropylene. Use glass vials for storage of stocks and low-binding tips for dilutions to prevent "dosing errors" where the plastic absorbs 50% of your compound.
Q2: Is the compound stable in cell culture media at 37°C? A: Chemically, yes (for 24-48 hours). Physically, it is risky. If the concentration exceeds 1 µM, it may precipitate over time. Always inspect wells under a microscope for "needle-like" crystals before running a readout.
Q3: How do I store the powder long-term? A:
-
Temperature: -20°C.
-
Atmosphere: Desiccated (protect from moisture).
-
Container: Amber glass vial (protect from light).
-
Shelf Life: >2 years if kept dry and dark.
References
-
BenchChem Technical Support. (2025).[1] Enhancing the Photostability of Adapalene in Topical Preparations. Retrieved from
- Tolba, M. M., & El-Gamal, R. (2016). Stability-indicating HPLC method for Adapalene under stress conditions.
-
Cayman Chemical. (2022).[4] Adapalene Product Information & Solubility Data.[3][5][6] Retrieved from
-
Martin, B., et al. (1998). Chemical stability of adapalene and tretinoin when combined with benzoyl peroxide.[1][9] British Journal of Dermatology, 139(Suppl 52), 8-11.[9] Retrieved from
-
Shroot, B., & Michel, S. (1997). Pharmacology and chemistry of adapalene.[1][2][5][9][10][11] Journal of the American Academy of Dermatology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. chemignition.com [chemignition.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. uspnf.com [uspnf.com]
- 7. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical stability of adapalene and tretinoin when combined with benzoyl peroxide in presence and in absence of visible light and ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances Regarding the Therapeutic Potential of Adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adamantyl-substituted retinoid-related molecules induce apoptosis in human acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for Adapalene and its related compounds. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of method development, validation, and troubleshooting. Here, we will address specific issues you may encounter during your experiments, explaining the causality behind our recommended solutions to ensure robust and reliable results.
Troubleshooting Guide: From Tailing Peaks to Baseline Woes
This section is dedicated to resolving common chromatographic issues encountered during the analysis of Adapalene. Each problem is presented with its potential causes and a step-by-step guide to resolution.
Issue 1: Peak Tailing or Fronting
Symptom: Your Adapalene peak exhibits asymmetry, either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Adapalene, a carboxylic acid, can interact with free silanol groups on the silica backbone of the column, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of your mobile phase to around 2.5-3.0 with an acid like phosphoric acid or trifluoroacetic acid will suppress the ionization of the silanol groups and Adapalene's carboxylic acid moiety, minimizing this secondary interaction.[1][2]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column where the free silanol groups are chemically bonded, reducing their availability for interaction.
-
Competitive Additives: Adding a small amount of a competitive base like triethylamine to the mobile phase can also mask silanol activity, but be mindful of potential ion suppression if using an MS detector.
-
-
-
Column Overload: Injecting too high a concentration of Adapalene can saturate the stationary phase, causing peak distortion.
-
Solution: Prepare and inject a series of dilutions of your sample to determine the linear range of your method. Operate within this range to ensure symmetrical peak shapes.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.[3]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated and tightened to minimize dead volume.[3]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can result in poor peak shape.[4][5]
-
Solution:
-
Guard Column: Use a guard column to protect your analytical column from contaminants.
-
Column Washing: Implement a robust column washing procedure after each sequence. A gradient wash from a weak to a strong solvent is often effective.
-
Column Replacement: If the peak shape does not improve after thorough washing, the column may be compromised and require replacement.
-
-
Issue 2: Poor Resolution Between Adapalene and Related Compounds
Symptom: Adapalene and one or more of its related compounds (e.g., Adapalene Related Compound A or B) are not baseline-separated.[6]
Potential Causes & Solutions:
-
Inadequate Mobile Phase Strength: The mobile phase may be too strong (high organic content), causing the analytes to elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If using a gradient, make the initial part of the gradient shallower.
-
-
Incorrect Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
Suboptimal pH: The ionization state of Adapalene and its impurities can affect their retention and selectivity.
-
Solution: As with peak tailing, adjusting the mobile phase pH can alter the retention times of ionizable compounds differently, thereby improving resolution.
-
-
Column Chemistry: The stationary phase chemistry may not be optimal for the separation.
-
Solution: Screen different column chemistries. A C8 column may provide different selectivity compared to a C18. Phenyl-hexyl or cyano phases can also offer alternative selectivities for aromatic compounds like Adapalene.
-
Experimental Workflow: Method Development and Validation
The following diagram outlines a systematic approach to developing and validating a stability-indicating HPLC method for Adapalene.
Caption: A logical workflow for HPLC method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Adapalene?
A good starting point for a reversed-phase HPLC method for Adapalene would be:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 67:33 v/v) with the pH of the aqueous phase adjusted to 2.5 with phosphoric acid.[1]
-
Detection: UV detection at approximately 321 nm, where Adapalene has a strong absorbance.[1][2]
-
Column Temperature: Ambient or controlled at 25-30 °C.[7][9]
This isocratic method should provide good retention and peak shape for Adapalene. However, for the analysis of related compounds, a gradient method may be necessary to achieve adequate resolution.
Q2: How do I perform forced degradation studies for a stability-indicating Adapalene method?
Forced degradation studies are crucial to demonstrate the specificity of your method in the presence of potential degradation products.[11] According to ICH guidelines, Adapalene should be subjected to the following stress conditions:[10][12]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 24-72 hours at room temp or elevated temp |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 24-72 hours at room temp or elevated temp |
| Oxidation | 3% to 30% H₂O₂ | 24-72 hours at room temp |
| Thermal Degradation | 80 °C (in solid state and solution) | At least 72 hours |
| Photolytic Degradation | UV-A radiation (e.g., 352 nm) | At least 72 hours |
After exposure, neutralize the acidic and basic samples before dilution and injection.[1][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Your HPLC method should be able to resolve the Adapalene peak from all degradation product peaks.[12] A photodiode array (PDA) detector is highly recommended to check for peak purity.[1][7]
Q3: I am observing a ghost peak in my blank injections at the retention time of Adapalene. What could be the cause?
This phenomenon is likely due to carryover, where residual Adapalene from a previous injection is retained somewhere in the HPLC system and elutes in a subsequent run.[8] Adapalene is a highly hydrophobic compound (LogP ~8), making it prone to sticking to surfaces.[8][13]
Troubleshooting Carryover:
-
Injector Cleaning: The autosampler needle and injection port are common sources of carryover. Program a needle wash with a strong solvent, like a mixture of acetonitrile and THF, in your method.
-
Systematic Cleaning: To identify the source of the carryover, remove the column and connect the injector directly to the detector. Inject a blank. If the peak is still present, the issue is in the injector or connecting tubing. If it disappears, the column is the source.
-
Column Washing: If the column is the source, a more rigorous washing procedure is needed. Wash the column with 100% strong solvent (e.g., THF or isopropanol) for an extended period.
-
Sample Diluent: Ensure your sample is fully dissolved in the diluent. If Adapalene precipitates in the injector, it can cause significant carryover. Using a diluent with a higher organic content can help.
Q4: What are the critical system suitability parameters I should monitor?
System suitability testing ensures that your chromatographic system is performing adequately for the intended analysis. Key parameters to monitor for an Adapalene assay include:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | NMT 1.5 | Ensures peak symmetry for accurate integration.[7] |
| Theoretical Plates (N) | NLT 2000 | Indicates column efficiency and separation power.[12] |
| Resolution (Rs) | NLT 2.0 between Adapalene and the closest eluting peak | Demonstrates that the peaks are well-separated.[12] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 1.0% for peak area and retention time | Confirms the precision of the injection and system.[6] |
These parameters should be evaluated by injecting a standard solution at least five times before starting any sample analysis.[12]
Adapalene and Key Related Compounds
Understanding the structures of Adapalene and its potential impurities is vital for effective method development.
Caption: Key chemical structures in Adapalene analysis.
References
-
A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulation. Journal of Chromatographic Science. [Link]
-
A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology. [Link]
-
IMPLEMENTATION OF GREEN SOLVENT SYSTEM FOR THE ANALYSIS OF ADAPALENE IN BULK AND TOPICAL GEL FORMULATION BY RP-HPLC. International Journal of Pharmaceutical Investigation. [Link]
-
Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica. [Link]
-
Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Scientia Pharmaceutica. [Link]
-
HPLC Method for Analyzing Adapalene Gel. Scribd. [Link]
-
DEVELOPMENT AND VALIDATION OF ADAPALENE AND DAPSONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC AND ITS DEGRADATION. Journal of Emerging Technologies and Innovative Research. [Link]
-
Representative chromatograms of adapalene (12.0 µg/mL) obtained from... ResearchGate. [Link]
-
Validated stability-indicating HPTLC method for the estimation of adapalene in drugs and the LC–MS identification of its degradation products. Gujarat Technological University. [Link]
-
Is there anyone who has ever had trouble with Adapalene assay by HPLC with Flourescence detector? ResearchGate. [Link]
-
A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulations. ResearchGate. [Link]
-
Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. Natural Volatiles & Essential Oils. [Link]
-
HPLC METHOD ADAPALENE & BENZOYL PEROXIDE. Slideshare. [Link]
-
Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology. National Institutes of Health. [Link]
-
Recent Advances Regarding the Therapeutic Potential of Adapalene. MDPI. [Link]
-
Adapalene. USP-NF. [Link]
-
Adapalene. PubChem. [Link]
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Adapalene API: Uses, Structure, Properties, and Safety Guide. Chemignition Laboratory. [Link]
-
DIFFERIN (adapalene gel) Gel, 0.1% Rx Only. accessdata.fda.gov. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts. [Link]
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Stability indicating high performance liquid chromatographic method for estimation of Adapalene in tablet formulation. ResearchGate. [Link]
-
Estimation of adapalene through isocratic HPLC method in pharmaceutical gel formulations. TSI Journals. [Link]
-
A simple HPLC-DAD method for determination of adapalene in topical gel formulation. PubMed. [Link]
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HPLC Pain Points. Cytiva. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
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Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
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Validation & Comparative
inter-laboratory validation of 2-Methoxyphenyl Adapalene quantification
An Essential Guide to the Inter-Laboratory Validation for the Quantification of 2-Methoxyphenyl Adapalene
In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. This assurance is built upon a foundation of robust and reliable analytical methods. For active pharmaceutical ingredients (APIs) like Adapalene, controlling impurities is a critical aspect of quality control. 2-Methoxyphenyl Adapalene is a known related substance of Adapalene, and its accurate quantification is essential. This guide provides an in-depth comparison of a hypothetical inter-laboratory validation study for the quantification of 2-Methoxyphenyl Adapalene, offering insights for researchers, scientists, and drug development professionals.
The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a crucial step in the lifecycle of a pharmaceutical product.[1][2][3] This process, underpinned by a rigorous inter-laboratory validation, ensures that the method is robust and will perform consistently in different environments.[4][5] This guide will walk through the critical stages of such a validation, using a hypothetical High-Performance Liquid Chromatography (HPLC) method as our case study.
The Analytical Challenge: Quantifying 2-Methoxyphenyl Adapalene
2-Methoxyphenyl Adapalene is an impurity that needs to be monitored at low levels in Adapalene drug substances and products. The analytical method for its quantification must be sensitive, specific, accurate, and precise. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities due to its high resolving power and sensitivity.[6][7]
The Inter-Laboratory Validation Protocol: A Structured Approach
An inter-laboratory validation study aims to demonstrate that a validated analytical method can be successfully performed by different laboratories, yielding comparable results.[8][9] Our hypothetical study involves three laboratories: the originating laboratory (Lab A) and two receiving laboratories (Lab B and Lab C).
The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[10][11][12]
Caption: Workflow for the Inter-Laboratory Validation Study.
Experimental Methodology
A stability-indicating HPLC method, previously developed and validated in a single laboratory, is the subject of this inter-laboratory study.[13][14][15]
Chromatographic Conditions (Hypothetical):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Comparative Analysis of Validation Parameters
The core of the inter-laboratory validation is the comparison of key analytical performance characteristics across the participating laboratories.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[12][16] In our study, this was demonstrated by analyzing a placebo formulation spiked with 2-Methoxyphenyl Adapalene and other known impurities of Adapalene.
Results: All three laboratories demonstrated no interference from the placebo or other impurities at the retention time of 2-Methoxyphenyl Adapalene. The peak for 2-Methoxyphenyl Adapalene was spectrally pure in all analyses, as confirmed by a photodiode array (PDA) detector.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12][17] A series of five concentrations of 2-Methoxyphenyl Adapalene were prepared and analyzed.
| Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 0.1 - 2.0 | 0.9995 |
| Lab B | 0.1 - 2.0 | 0.9992 |
| Lab C | 0.1 - 2.0 | 0.9996 |
Analysis: All laboratories demonstrated excellent linearity within the specified range, with correlation coefficients well above the typical acceptance criterion of ≥ 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][16] This was assessed by spiking a placebo with known amounts of 2-Methoxyphenyl Adapalene at three concentration levels (80%, 100%, and 120% of the target concentration).
| Laboratory | 80% Level (% Recovery) | 100% Level (% Recovery) | 120% Level (% Recovery) |
| Lab A | 99.5 | 100.2 | 101.1 |
| Lab B | 98.9 | 99.8 | 100.5 |
| Lab C | 100.1 | 100.9 | 101.5 |
Analysis: The percentage recovery across all laboratories and concentration levels was within the commonly accepted range of 98.0% to 102.0%, indicating a high degree of accuracy for the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements.[12][16] It is typically evaluated at two levels: repeatability and intermediate precision. For an inter-laboratory study, reproducibility is the key parameter.
Repeatability (Intra-assay Precision): Assessed by analyzing six replicate samples of 2-Methoxyphenyl Adapalene at the target concentration.
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| Lab A | 1.01 | 0.008 | 0.79 |
| Lab B | 0.99 | 0.011 | 1.11 |
| Lab C | 1.02 | 0.009 | 0.88 |
Reproducibility (Inter-laboratory Precision): Calculated from the results of the three laboratories.
| Mean of Lab Means (µg/mL) | Standard Deviation of Lab Means | % RSD | |
| Overall | 1.007 | 0.015 | 1.51 |
Analysis: The % Relative Standard Deviation (%RSD) for repeatability in each laboratory was well within the typical acceptance criterion of ≤ 2.0%. The inter-laboratory reproducibility also met the acceptance criteria, demonstrating the method's robustness across different sites.
Caption: Levels of Precision in Method Validation.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.03 | 0.10 |
| Lab B | 0.04 | 0.12 |
| Lab C | 0.03 | 0.11 |
Analysis: The LOQ and LOD values were comparable across the laboratories and were sufficiently low to allow for the accurate measurement of 2-Methoxyphenyl Adapalene at the required reporting levels.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][18] This was assessed by the originating laboratory (Lab A) by varying parameters such as mobile phase composition, column temperature, and flow rate.
| Parameter Varied | Effect on Results (% Change) |
| Mobile Phase Composition (±2%) | < 1.5% |
| Column Temperature (±2°C) | < 1.0% |
| Flow Rate (±0.1 mL/min) | < 2.0% |
Analysis: The method was found to be robust, with minor variations in the method parameters having no significant impact on the results.
Conclusion
The results of this hypothetical inter-laboratory validation study demonstrate that the HPLC method for the quantification of 2-Methoxyphenyl Adapalene is robust, reliable, and transferable. The strong agreement in results for specificity, linearity, accuracy, precision, LOQ, and LOD across the three participating laboratories provides a high degree of confidence in the method's performance. This comprehensive guide illustrates the critical elements of an inter-laboratory validation, emphasizing the importance of a structured protocol and clear acceptance criteria to ensure consistent and reliable analytical results in the pharmaceutical industry.
References
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem.
- ICH Q2 Analytical Method Valid
- Robustness Tests | LCGC Intern
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Implementing Robustness Testing for HPLC Methods - Separ
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho.
- Robustness in Analytical Methods Outlined - Pharmaceutical Technology.
- A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC - RJPT.
- Best practices for analytical method transfers - Medfiles.
- Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology | PLOS One.
- A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formul
- Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formul
- Method Transfer - Eurofins Scientific.
- Analytical Method Valid
- Analytical methods transfer - SciencePharma.
- Analytical Method Transfer: Best Practices and Guidelines - Lab Manager.
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A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Adapalene Impurity Separation
In the rigorous landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are non-negotiable. For a potent topical retinoid like Adapalene, ensuring its purity is paramount to guaranteeing both therapeutic efficacy and patient safety. The choice of the analytical column in high-performance liquid chromatography (HPLC) is a critical determinant in achieving the requisite separation of Adapalene from its potential process-related and degradation impurities.
This guide provides an in-depth comparison of various chromatography columns for the separation of Adapalene impurities, drawing upon established pharmacopeial methods and scientific literature. We will explore the rationale behind column selection, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Challenge: Adapalene and Its Impurities
Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a highly lipophilic molecule. Its synthesis and potential degradation pathways can give rise to a number of impurities that may be structurally similar to the parent compound. The United States Pharmacopeia (USP) and other regulatory bodies specify control over several potential impurities, including Adapalene related compound A (Methyl 6-bromo-2-naphthoate), Adapalene related compound B (Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate), and others arising from different synthetic routes.[1][2] The successful separation of these closely related compounds from the Adapalene peak and from each other is the primary objective of the chromatographic method.
Comparative Analysis of Chromatography Columns
The selection of an appropriate stationary phase is the cornerstone of a successful separation. For Adapalene and its impurities, which are non-polar to moderately polar compounds, reversed-phase chromatography is the predominant mode of separation. Below, we compare the performance of commonly employed column chemistries.
C18 (L1) Columns: The Workhorse of Reversed-Phase Chromatography
Octadecylsilane (C18) columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and versatility. The USP monograph for Adapalene explicitly mentions a 4.6-mm × 25-cm column with 5-µm L1 packing for one of its impurity profiling procedures.[3][1]
Mechanism of Separation: The primary separation mechanism on a C18 column is hydrophobic interaction. The non-polar adamantyl and naphthyl moieties of Adapalene and its impurities interact strongly with the long alkyl chains of the stationary phase. Subtle differences in the polarity and structure of the impurities lead to differential retention, enabling their separation.
Performance Insights: C18 columns generally provide excellent retention and resolution for Adapalene and its related substances. The high surface area and carbon load of modern C18 columns contribute to high efficiency and good peak shapes. A typical mobile phase for this separation involves a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with the addition of an acid (e.g., trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group of Adapalene and ensure symmetrical peaks.[4]
Considerations: While highly effective, the strong retention of the lipophilic Adapalene molecule on a C18 column can sometimes lead to longer analysis times. Gradient elution is often employed to achieve a timely elution of all compounds of interest.[4][5]
C8 (L7) Columns: A Balance of Retention and Speed
Octylsilane (C8) columns offer a less hydrophobic alternative to C18 phases. The shorter alkyl chains result in reduced retention for non-polar analytes.
Mechanism of Separation: Similar to C18, the separation is driven by hydrophobic interactions, but to a lesser extent. This can be advantageous for highly retained compounds like Adapalene.
Performance Insights: Studies have shown that C8 columns can provide successful separation of Adapalene and its degradation products, often with shorter run times compared to C18 columns under similar mobile phase conditions.[6][7][8][9] For instance, a method utilizing a Merck RP-8 (a C8 column) with an isocratic mobile phase of acetonitrile and water (pH 2.5) demonstrated good separation and was validated for stability-indicating studies.[7] The reduced hydrophobicity can also lead to different selectivity for certain impurity pairs compared to C18 columns.
Considerations: The lower retentivity of C8 columns might require a higher proportion of the aqueous component in the mobile phase to achieve adequate separation, which needs to be optimized for the specific impurity profile.
Phenyl-Hexyl (L11) Columns: Leveraging Aromatic Interactions
The USP monograph for Adapalene also outlines a procedure for organic impurities that recommends a 4.6-mm × 25-cm column with 5-µm L11 packing, which is a phenyl-hexyl phase.[1][10]
Mechanism of Separation: Phenyl-hexyl columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, they provide π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of Adapalene and its impurities.
Performance Insights: This alternative selectivity can be highly beneficial for resolving impurities that are difficult to separate on purely alkyl-chain phases. The π-π interactions can enhance the resolution of compounds with aromatic moieties, which is a prominent feature in the chemical structure of Adapalene and many of its related compounds. The USP procedure utilizing an L11 column employs a gradient elution with a mobile phase consisting of acetonitrile, tetrahydrofuran, and an aqueous solution of glacial acetic acid.[3][1]
Considerations: The unique selectivity of phenyl-hexyl columns makes them a powerful tool for orthogonal screening when developing a new method or for resolving co-eluting peaks observed on C18 or C8 columns.
Experimental Data Summary
The following table summarizes typical chromatographic conditions and performance characteristics for the different column types based on published methods.
| Column Type | Stationary Phase | Dimensions | Mobile Phase | Elution Mode | Key Performance Attributes |
| C18 (L1) | Octadecylsilane | 250 mm x 4.6 mm, 5 µm | Acetonitrile, Tetrahydrofuran, Trifluoroacetic acid, and water[3][1] | Isocratic/Gradient | High resolution, good peak shape, widely applicable.[4][5] |
| C8 (L7) | Octylsilane | 150 mm x 4.6 mm, 5 µm | Acetonitrile and water (pH adjusted with phosphoric acid)[7] | Isocratic | Shorter analysis time, good for highly retained compounds.[6][8] |
| Phenyl-Hexyl (L11) | Phenyl-Hexyl | 250 mm x 4.6 mm, 5 µm | Acetonitrile, Tetrahydrofuran, and aqueous acetic acid[1] | Gradient | Alternative selectivity, excellent for aromatic compounds.[10] |
Experimental Protocols
Protocol 1: USP Method for Organic Impurities (Procedure 1 - C18 Column)
This protocol is adapted from the USP monograph for Adapalene.[3][1]
-
Chromatographic System:
-
Column: L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size.
-
Mobile Phase: Acetonitrile, tetrahydrofuran, trifluoroacetic acid, and water (21:16:0.01:13).
-
Flow Rate: 1 mL/min.
-
Detector: UV at 235 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a standard solution containing a known concentration of USP Adapalene RS and relevant impurity reference standards in the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare a solution of the Adapalene sample in the mobile phase.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and compare the peak responses of any impurities in the sample solution to the responses of the corresponding reference standards.
-
Protocol 2: Stability-Indicating Method using a C8 Column
This protocol is based on a published stability-indicating method.[7]
-
Chromatographic System:
-
Column: Merck RP-8 (C8), 150 mm × 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (67:33, v/v), pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 1.4 mL/min.
-
Detector: Photodiode Array (PDA) at 321 nm.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study:
-
Subject the Adapalene sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Prepare solutions of the stressed samples.
-
-
Procedure:
-
Inject the unstressed and stressed sample solutions.
-
Evaluate the separation of degradation products from the Adapalene peak and assess the peak purity using the PDA detector.
-
Visualizing the Workflow
A systematic approach is crucial for selecting the appropriate column and developing a robust analytical method.
Sources
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Safety Operating Guide
2-Methoxyphenyl Adapalene proper disposal procedures
Executive Summary: The Precautionary Principle
As researchers working with 2-Methoxyphenyl Adapalene , you are handling a structural analog of Adapalene (a third-generation retinoid). While specific toxicological data for this exact derivative may be sparse compared to the parent compound, the pharmacophore dictates that we treat it as a Category 1B or 2 Reproductive Toxin and a Chronic Aquatic Toxicant .
The disposal protocol below is not merely a suggestion; it is a containment system designed to prevent teratogenic exposure to personnel and catastrophic long-term damage to aquatic ecosystems. Under no circumstances should this compound enter the municipal water system.
Chemical Safety Profile & Hazard Identification
Before disposal, you must understand what you are discarding. The disposal method is dictated by the chemical's stability and biological activity.
| Property | Hazard Class | Operational Implication |
| Reproductive Toxicity | GHS Category 1B/2 (H360/H361) | Zero-tolerance for dust generation. All waste containers must be sealed immediately after use. |
| Photostability | Light Sensitive | Waste must be stored in amber glass or foil-wrapped containers to prevent uncontrolled degradation into unknown byproducts. |
| Aquatic Toxicity | Acute/Chronic Category 1 (H400/H410) | Strict Prohibition: No sink disposal. Even trace amounts in aqueous buffers must be collected. |
| Lipophilicity | High LogP | Will adsorb to plastics (weigh boats, pipette tips). These items are considered "Grossly Contaminated." |
Waste Segregation & Containment Protocol
Effective disposal starts at the bench. You must segregate waste streams before they leave your hood.
A. Solid Waste (The "Red Bag" Stream)
-
Items: Weigh boats, contaminated gloves, pipette tips, paper towels used for wiping spills, and dry silica from columns.
-
Protocol:
-
Collect in a clear polyethylene bag inside the fume hood.
-
When full or at end of day, seal this bag.
-
Place the sealed bag into the laboratory's designated Hazardous Solid Waste Drum (often a fiber drum with a liner).
-
Labeling: The drum tag must explicitly list "2-Methoxyphenyl Adapalene - Teratogen."
-
B. Liquid Waste (The "Amber" Stream)
-
Items: Mother liquors, HPLC effluent, rotary evaporator condensates.
-
Protocol:
-
Solvent Compatibility: Segregate Halogenated (e.g., DCM) from Non-Halogenated (e.g., MeOH, DMSO) streams as per your facility's incineration requirements.
-
Container: Use Amber Glass bottles. If clear glass is used, wrap in aluminum foil.
-
Headspace: Leave 10% headspace to allow for thermal expansion.
-
Quenching: Retinoids are generally stable. Do not attempt chemical oxidation (e.g., bleach) as this may generate toxic chlorinated byproducts. Incineration is the only validated destruction method.
-
Disposal Decision Workflow
Use this logic flow to determine the correct waste stream for your materials.
Caption: Decision tree for segregating 2-Methoxyphenyl Adapalene waste streams. Note that all paths lead to incineration/hazardous waste management.
Detailed Disposal Procedures
Scenario A: HPLC Waste (Aqueous/Organic Mix)
HPLC effluent containing 2-Methoxyphenyl Adapalene is often overlooked.
-
Do not direct HPLC lines to the sink.
-
Collect effluent in a dedicated carboy labeled "HPLC Waste: Acetonitrile/Water + Trace Retinoids."
-
Even if the concentration is <0.1%, the aquatic toxicity hazard requires this to be treated as hazardous chemical waste, not sanitary sewer waste.
Scenario B: Spill Cleanup (Solid Powder)
If you spill the neat compound:
-
Evacuate the immediate area if dust is airborne.
-
Don double nitrile gloves , safety goggles, and a lab coat. If outside a hood, wear an N95 or P100 respirator .
-
Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust dispersion.
-
Wipe up the material and place all towels into a sealable bag.
-
Clean the surface with soap and water; dispose of the sponge/wipes in the Hazardous Solid Waste drum.
Regulatory Framework & Compliance
While "2-Methoxyphenyl Adapalene" may not be explicitly listed on the EPA's "P-List" or "U-List" (40 CFR § 261.33), it is regulated under the "Characteristic of Toxicity" and the General Duty Clause .
-
RCRA Status: Likely a Non-Regulated Chemical by specific name, but must be managed as Hazardous Waste due to its teratogenic and ecotoxic properties.
-
EPA Waste Code: If the solvent is ignitable (e.g., Acetone), use D001 . If toxic solvents are used (e.g., Pyridine), use D038 . If no solvent is present, label as "Non-RCRA Regulated Hazardous Waste - Toxic."
-
Destruction Method: The ultimate fate of this molecule must be High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.
-
National Center for Biotechnology Information (NCBI). (2023). Adapalene Compound Summary (PubChem CID 60164).
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Adapalene (Parent Compound Reference).
Navigating the Safe Handling of 2-Methoxyphenyl Adapalene: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling novel or specialized compounds like 2-Methoxyphenyl Adapalene, a derivative of the retinoid Adapalene, a thorough understanding of its potential hazards and the implementation of robust safety protocols are non-negotiable. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), operational plans, and disposal procedures required for the safe handling of this compound. Our aim is to build your trust by providing value that extends beyond the product itself, ensuring your focus remains on groundbreaking research.
Understanding the Risks: Why Specialized PPE is Crucial
2-Methoxyphenyl Adapalene, as a structural analog of Adapalene, is a polycyclic aromatic hydrocarbon. While comprehensive toxicological data for this specific analog may be limited, the safety protocols are guided by the known properties of Adapalene and related retinoid compounds. Adapalene is known to be a skin and eye irritant, and is suspected of damaging fertility or the unborn child[1][2]. Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is the cornerstone of safe handling.
The operational plan for handling 2-Methoxyphenyl Adapalene must be built on a foundation of proactive exposure control. This involves a combination of engineering controls (such as fume hoods), administrative controls (procedural discipline), and, critically, the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being undertaken. Below is a summary of the minimum required PPE for handling 2-Methoxyphenyl Adapalene in a laboratory setting.
| Personal Protective Equipment | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption. Adapalene can cause skin irritation[1][2]. Gloves must be inspected before use and changed immediately if contaminated[3][4]. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes and airborne particles. Adapalene is known to cause serious eye irritation[1][2]. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | To protect the skin on the arms and torso from accidental spills. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended[5]. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powdered form of the compound or when there is a risk of aerosol generation to prevent inhalation[6]. All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing[7]. |
| Foot Protection | Closed-toe shoes | To protect the feet from spills and falling objects.[7] |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination. Follow these steps meticulously.
Donning PPE Workflow
Caption: Workflow for correctly donning PPE before handling 2-Methoxyphenyl Adapalene.
Doffing PPE Workflow
Caption: Workflow for safely removing PPE to prevent cross-contamination.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include procedures for handling spills and disposing of waste.
Spill Management
Immediate and correct response to a spill is crucial to mitigate exposure and prevent the spread of contamination.
For Minor Spills (small amount of powder):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE , including an N95 respirator, gloves, lab coat, and eye protection.
-
Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.
-
Dampen the paper towels with water to further minimize dust.
-
Carefully wipe up the spill , working from the outside in.
-
Place all contaminated materials (paper towels, gloves) into a sealed plastic bag.
-
Wipe the spill area with a detergent solution, followed by a water rinse.
-
Dispose of the sealed bag as hazardous chemical waste.
For Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS personnel with the Safety Data Sheet (SDS) for 2-Methoxyphenyl Adapalene upon their arrival.
Waste Disposal
All materials contaminated with 2-Methoxyphenyl Adapalene must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, paper towels, weighing papers, and any disposable labware. Place these items in a clearly labeled, sealed plastic bag or a designated hazardous waste container.
-
Unused Compound: Unused or expired 2-Methoxyphenyl Adapalene must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general laboratory waste.
-
Contaminated Solvents: Any solvents used to dissolve 2-Methoxyphenyl Adapalene or to clean contaminated glassware should be collected in a designated, sealed hazardous waste container.
Always follow your institution's specific guidelines for hazardous waste disposal and consult with your EHS department if you have any questions.[4][8]
First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Always have the Safety Data Sheet (SDS) for 2-Methoxyphenyl Adapalene readily available to provide to emergency medical personnel.
By adhering to these rigorous safety protocols, you can confidently handle 2-Methoxyphenyl Adapalene, ensuring both your personal safety and the integrity of your research.
References
-
3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Adapalene Related Compound B. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). Adapalene - Safety Data Sheet. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Adapalene. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. safelyio.com [safelyio.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
